molecular formula C20H30O3 B163517 (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid CAS No. 88852-33-9

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Cat. No. B163517
CAS RN: 88852-33-9
M. Wt: 318.4 g/mol
InChI Key: WLKCSMCLEKGITB-XWJJKCKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a polyunsaturated fatty acid (PUFA) that is a metabolic product of the omega-3 fatty acid eicosapentaenoic acid (EPA). 15-HEPE is a biologically active lipid with a wide range of potential therapeutic applications. It is a potent agonist of the peroxisome proliferator-activated receptor (PPAR) and is involved in cell proliferation, inflammation, and metabolism. 15-HEPE has been studied for its potential to treat a variety of conditions, including obesity, diabetes, cardiovascular disease, and cancer.

Scientific Research Applications

Cardiovascular Applications

The ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA) is significant in cardiovascular health. EPA, a crucial anti-inflammatory omega-3 fatty acid, competes with AA, an omega-6 fatty acid, to form less inflammatory products. A lower EPA:AA ratio correlates with higher inflammation levels, crucial in cardiovascular disease. Epidemiological studies show a lower ratio increases the risk of various cardiovascular issues, while increasing the EPA:AA ratio through purified EPA intake can reduce cardiovascular event risk after procedures like percutaneous coronary intervention (Nelson & Raskin, 2019). Icosapent ethyl, a purified EPA form, is recognized for atherosclerotic cardiovascular disease risk reduction (Jia et al., 2020).

Anti-inflammatory and Protective Properties

EPA, along with docosahexaenoic acid (DHA), is involved in producing potent bioactive mediators like resolvins, docosatrienes, and protectins. These mediators exhibit anti-inflammatory and protective properties, which are particularly significant in conditions such as acute inflammation and neuroprotection. The formation of these mediators through novel biosynthesis pathways suggests significant implications for omega-3 dietary supplementation benefits (Serhan, 2005).

Cancer Cachexia and Muscle Catabolism

EPA can inhibit the formation of 15-hydroxyeicosatetraenoic acid, a molecule involved in protein catabolism in muscle wasting conditions like cancer cachexia. Treatment with EPA combined with an energy-dense nutritional supplement has shown beneficial effects in increasing body weight and lean body mass in cachectic cancer patients. Moreover, EPA helps prevent protein catabolism and activate the ubiquitin-proteasome proteolytic pathway during acute starvation, suggesting potential efficacy in treating conditions involving protein catabolism beyond cancer (Tisdale, 2002).

Depression and Mental Health

Several studies and meta-analyses suggest EPA supplementation may be therapeutic in managing major depression symptoms. While EPA is rapidly metabolized after entering the brain, it's present in microglia, and homeostatic mechanisms may regulate its esterification to phospholipids, crucial for cell signaling. Identifying signaling molecules from EPA in the periphery might lead to discovering novel targets for treating or preventing major depression (Bazinet et al., 2020).

properties

IUPAC Name

(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCSMCLEKGITB-XWJJKCKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 3
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 4
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 5
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 6
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

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